Fitc-FF-FMK
Description
Conceptual Framework of Activity-Based Probes in Enzymology
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that provides a snapshot of the functional state of enzymes within a complex biological sample. creative-biolabs.comrsc.org Unlike methods that measure protein abundance, ABPP utilizes activity-based probes (ABPs) to specifically label and quantify catalytically active enzymes. nih.govfrontiersin.org
ABPs are small molecule probes designed to covalently modify the active site of a target enzyme or enzyme family in a highly selective manner. rsc.org They typically consist of three key components:
A reactive group or "warhead": This is an electrophilic group that forms a covalent bond with a nucleophilic residue in the enzyme's active site. nih.govrsc.org This covalent modification is the basis for the probe's irreversible binding. creative-biolabs.com
A binding group or linker: This component provides specificity, directing the probe to the active site of a particular enzyme or class of enzymes. creative-biolabs.comnih.gov The linker also provides spacing between the warhead and the reporter tag. creative-biolabs.com
A reporter tag: This is a molecule, such as a fluorophore or a biotin (B1667282) tag, that allows for the detection and/or purification of the probe-labeled enzyme. nih.govnih.gov
The fundamental principle of ABPP is that only active enzymes will react with the ABP, as the probe is designed to mimic the enzyme's natural substrate. creative-biolabs.com This allows researchers to study the activity of specific enzymes in their native environment, such as in cell lysates, intact cells, and even whole organisms. nih.gov
Significance of Fluorophore Conjugation for Real-Time and In Situ Detection
The conjugation of a fluorophore to an activity-based probe is a critical design feature that enables the real-time and in situ detection of protease activity. google.comnih.gov Fluorophores are molecules that absorb light at a specific wavelength and emit light at a longer wavelength, and their use in ABPs offers several advantages over other detection methods. rockland.com
Fluorescently labeled probes allow for the direct visualization of enzyme activity within living cells and tissues using techniques like fluorescence microscopy and flow cytometry. frontiersin.orgnih.gov This provides spatial and temporal information about where and when an enzyme is active, which is often lost when studying purified enzymes in vitro. nih.gov The high sensitivity of fluorescence detection allows for the identification of even low levels of protease activity. google.com
Furthermore, the use of different colored fluorophores allows for multiplexing, where the activities of multiple enzymes can be monitored simultaneously. rockland.com This is particularly useful for studying complex biological processes where several proteases may be involved. The development of fluorogenic substrates, where the fluorescence is quenched until the substrate is cleaved by a protease, provides a "turn-on" signal that is directly proportional to enzyme activity. google.commdpi.com
Classification and Utility of Fluoromethyl Ketone (FMK) Inhibitors in Cellular Studies
Fluoromethyl ketone (FMK) inhibitors are a class of irreversible inhibitors that have proven to be invaluable tools in cellular studies, particularly for investigating cysteine proteases. mdpi.comresearchgate.net The key to their function lies in the fluoromethyl ketone "warhead." mdpi.comnih.gov The fluorine atom increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by the active site cysteine residue of a protease. nih.gov This results in the formation of a stable, covalent thioether linkage, effectively and irreversibly inactivating the enzyme. ontosight.airesearchgate.net
Peptidyl FMKs are designed with a peptide sequence that mimics the natural substrate of the target protease, which confers specificity. mdpi.comnih.gov By varying the peptide sequence, researchers can create FMK inhibitors that are highly selective for specific proteases, such as caspases and cathepsins. nih.gov
The cell-permeable nature of many FMK inhibitors allows them to be used in living cells to study the roles of specific proteases in various cellular processes, such as apoptosis (programmed cell death). ontosight.aiinvivogen.combiomol.com For instance, the pan-caspase inhibitor Z-VAD-FMK has been widely used to block apoptosis and investigate caspase-dependent pathways. ontosight.aiinvivogen.com
Positioning of Fitc-FF-FMK as a Specialized Fluorescent Cathepsin Probe
This compound is a specialized fluorescent activity-based probe designed to target and report the activity of certain cathepsins, a family of lysosomal cysteine proteases. science.govfrontiersin.org The specificity of this probe is derived from its dipeptidyl (Phe-Ala) recognition sequence, which is recognized by cathepsins B and L. nih.gov
The probe consists of three key functional parts:
FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye that serves as the reporter tag, allowing for the detection of active cathepsins. rockland.commpbio.com
FF (Phenylalanine-Phenylalanine): While the provided search results frequently mention Phe-Ala (FA) sequences for cathepsin B and L inhibition, the "FF" in this compound refers to a di-phenylalanine peptide sequence. Z-FF-FMK is specifically cited as a cathepsin L inhibitor. science.govmedchemexpress.comnih.gov This peptide sequence directs the probe to the active site of cathepsin L.
FMK (Fluoromethyl ketone): The reactive "warhead" that forms an irreversible covalent bond with the active site cysteine of the cathepsin. mdpi.comnih.gov
Studies have demonstrated the utility of related FMK-based probes in investigating the roles of cathepsins in various biological and pathological processes. For example, Z-FF-FMK has been used to inhibit cathepsin L activity to study its role in apoptosis and immune responses. science.govnih.gov The conjugation of FITC to the FF-FMK scaffold allows for the direct visualization and quantification of active cathepsin L in cells and tissues, making this compound a valuable tool for studying the functional role of this important protease.
Properties
Molecular Formula |
C41H34FN3O6S |
|---|---|
Molecular Weight |
715.7964 |
Purity |
95/98% |
Origin of Product |
United States |
Molecular Mechanism of Action of Fitc Ff Fmk As a Targeted Probe
Functionality of the Fluorescein (B123965) Isothiocyanate (FITC) Moiety
The utility of Fitc-FF-FMK as a detection tool is conferred by the Fluorescein isothiocyanate (FITC) group, a widely used green fluorescent dye.
FITC is a derivative of the fluorescein molecule, functionalized with a reactive isothiocyanate (-N=C=S) group. wikipedia.org This group readily reacts with primary amine groups found on proteins and peptides, such as the N-terminus of the FF-FMK sequence, to form a stable thiourea (B124793) bond. This process covalently attaches the fluorescent tag to the inhibitor.
FITC possesses properties that make it an excellent fluorescent label, including high absorptivity and a strong fluorescence quantum yield. biologicscorp.comtdblabs.se It is excited by light at a wavelength of approximately 495 nm and emits fluorescent light at a peak wavelength of around 519 nm. wikipedia.orgbiologicscorp.com This emitted light can be detected and quantified by instruments such as fluorescence microscopes and flow cytometers. tdblabs.se
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum | ~495 nm | wikipedia.orgbiologicscorp.com |
| Emission Maximum | ~519 nm | wikipedia.orgbiologicscorp.com |
| Reactive Group | Isothiocyanate (-N=C=S) | wikipedia.org |
| Target Functional Group | Primary Amines (-NH2) |
The generation of a detectable signal by this compound is a multi-step process that relies on the targeted binding of the inhibitor.
Cellular Entry : The complete this compound probe is designed to be cell-permeable, allowing it to cross the plasma membrane and enter the cytoplasm of living cells.
Enzyme Binding and Retention : Once inside the cell, the FF-FMK portion of the probe seeks out and binds to the active sites of its target enzymes, Cathepsin L and Cathepsin B. medchemexpress.com
Irreversible Anchoring : The irreversible covalent bond formed between the FMK group and the active site cysteine permanently anchors the entire probe, including the FITC tag, to the active enzyme. promega.com.au
Signal Accumulation : This binding event causes the fluorescent probe to be retained and accumulate inside cells that have high levels of active cathepsins. Unbound probes in cells with low target activity are not retained and can be removed during washing steps. promega.com.au
Detection : The accumulation of FITC tethered to the enzymes results in a concentrated fluorescent signal that is directly proportional to the amount of active cathepsin within the cell. pjoes.com This localized fluorescence can be visualized by microscopy or quantified on a per-cell basis using flow cytometry, enabling the identification and analysis of cells with active cathepsin pathways. nih.govnih.gov
Principles of Fluorescent Labeling and Detection
Cellular Permeability and Intracellular Delivery of the Probe
The efficacy of this compound as an intracellular probe is critically dependent on its ability to cross the plasma membrane of living cells. Probes of this class are specifically designed to be cell-permeable. mpbio.compromega.compromega.denih.gov The structure incorporates features that facilitate its delivery into the cellular cytoplasm where its target enzymes reside. promega.com
Once inside the cell, the probe can freely diffuse within the cytoplasm. The intracellular delivery mechanism allows the probe to reach activated proteases, where the FMK group covalently binds to the enzyme's active site. promega.com This binding event effectively traps the probe inside the cell, leading to an accumulation of the fluorescent signal in cells with high target protease activity. promega.comrndsystems.com Any unbound probe can diffuse back out of the cell and is subsequently removed during washing steps in experimental protocols. rndsystems.com This characteristic ensures that the detected fluorescence is a specific marker for the intracellular target activity. nih.gov Studies utilizing similar fluorochrome-labeled inhibitors confirm their utility for assaying caspase activity in situ in live cells, underscoring their effective intracellular delivery. promega.compromega.de
Table 2: Compound Names
| Abbreviation/Trade Name | Full Chemical Name |
|---|---|
| This compound | Fluorescein isothiocyanate-Phenylalanyl-Phenylalanyl-Fluoromethylketone |
| Z-FF-FMK | Carbobenzoxy-Phenylalanyl-Phenylalanyl-Fluoromethylketone |
| FITC | Fluorescein isothiocyanate |
| FMK | Fluoromethyl ketone |
| Z-VAD-FMK | Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-Fluoromethylketone |
| FITC-VAD-FMK | Fluorescein isothiocyanate-Valyl-Alanyl-Aspartyl-Fluoromethylketone |
| Z-DEVD-FMK | Carbobenzoxy-Aspartyl-Glutamyl-Valyl-Aspartyl-Fluoromethylketone |
| Z-FL-COCHO | Z-Phe-Leu-CHO |
| Annexin V-FITC | Annexin V-fluorescein isothiocyanate conjugate |
| Propidium Iodide | Propidium Iodide |
Advanced Research Applications of Fitc Ff Fmk in Cellular Biology
Investigation of Lysosomal Protease Activation and Regulation
Fitc-FF-FMK is instrumental in studying the activation and regulation of lysosomal proteases, a family of enzymes crucial for cellular homeostasis and degradation processes. nih.govresearchgate.net These proteases are synthesized as inactive proenzymes and are activated by proteolytic cleavage within the acidic environment of lysosomes. asm.org
Temporal Dynamics of Cathepsin Activity in Live Cells
The use of fluorescent probes like this compound allows for the real-time monitoring of cathepsin activity in living cells. acs.orgresearchgate.net This provides insights into the temporal dynamics of their activation in response to various cellular stimuli or stressors. For instance, studies have utilized such probes to observe increased fluorescence signals over time, indicating the progressive activation of cathepsins. acs.orgresearchgate.net This approach enables researchers to correlate the timing of cathepsin activation with specific cellular events, such as the induction of apoptosis or autophagy. researchgate.net
Table 1: Research Findings on Temporal Dynamics of Cathepsin Activity
| Stimulus/Condition | Cell Type | Observation | Implication |
|---|---|---|---|
| Injection of microparticulate materials | Mouse model | Distinct levels of protease activity over time, with degradable materials inducing a stronger signal. researchgate.netnih.gov | Different materials elicit varied inflammatory responses and cathepsin activation timelines. researchgate.netnih.gov |
| Photosensitizer-labeled probes | NIH-3T3 cells | Increased fluorescence signal over a 6-hour period, peaking at ~6 hours. acs.orgthno.org | Demonstrates the time-dependent binding and reporting of cathepsin activity by the probe. acs.org |
| FRET-based probes | In vitro | Time-dependent recovery of fluorescence upon cleavage by specific cathepsins. researchgate.net | Allows for simultaneous monitoring of different cathepsin activities and their interplay. researchgate.net |
Subcellular Compartmentalization and Trafficking of Active Cathepsins
This compound is crucial for visualizing the subcellular location of active cathepsins. mdpi.com Cathepsins are primarily localized within lysosomes, but their translocation to other cellular compartments, such as the cytoplasm and nucleus, is associated with pathological conditions and specific cellular processes. researchgate.netmdpi.comfrontiersin.org The trafficking of cathepsins from the trans-Golgi network to endo-lysosomes is a well-regulated process. asm.org However, under certain conditions, such as during apoptosis, lysosomal membrane permeabilization can lead to the release of active cathepsins into the cytosol. researchgate.netnih.gov
Studies using fluorescently labeled inhibitors have demonstrated the accumulation of active cathepsins in specific subcellular regions. For example, some probes have been shown to localize primarily to the peri-nuclear region of the cell. acs.org Furthermore, the release of cathepsins from lysosomes into the cytosol has been observed during TNF-α-induced apoptosis, indicated by a shift from a punctate lysosomal staining pattern to a more diffuse cytosolic signal. nih.gov
Elucidating the Role of Cathepsin L and B in Cellular Processes
This compound, being a potent inhibitor of Cathepsin L and to some extent Cathepsin B, has been pivotal in dissecting the specific roles of these proteases in fundamental cellular processes like autophagy and programmed cell death. sigmaaldrich.comabmole.comsmbiochemicals.com
Contributions to Autophagy and Lysosomal Degradation Pathways
Autophagy is a catabolic process that delivers cytoplasmic components to lysosomes for degradation to maintain cellular homeostasis. nih.gov Cathepsins, particularly Cathepsin L and B, are essential for the degradation of autolysosomal content. nih.govplos.org Inhibition of these cathepsins leads to impaired autophagic flux and the accumulation of autophagosomes. researchgate.net
Research has shown that while the initiation of autophagy and the fusion of autophagosomes with lysosomes can occur in the absence of Cathepsin L, the subsequent degradation of the contents within the autolysosome is impaired. nih.gov Similarly, inhibition of both Cathepsin B and L leads to lysosomal dysfunction and prevents the fusion of lysosomes with autophagosomes. researchgate.net
Modulation of Programmed Cell Death Mechanisms
Cathepsin L and B are increasingly recognized for their roles in modulating programmed cell death, particularly apoptosis. science.govdiving-rov-specialists.com Their release from lysosomes into the cytosol can initiate a cascade of events leading to cell death. researchgate.net
Once in the cytosol, Cathepsin L and B can contribute to apoptosis through several mechanisms. They can directly cleave and activate pro-apoptotic proteins and inactivate anti-apoptotic proteins. diving-rov-specialists.com For instance, Cathepsin B has been shown to cleave Bid, a pro-apoptotic Bcl-2 family member, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. researchgate.net
The use of specific inhibitors like Z-FF-FMK (a Cathepsin L inhibitor) has been instrumental in demonstrating the pro-apoptotic role of Cathepsin L. science.govspandidos-publications.comnih.govnih.gov Studies have shown that inhibiting Cathepsin L can hinder apoptosis induced by various stimuli. science.govspandidos-publications.comdiva-portal.orgnih.gov For example, in some cell lines, Z-FF-FMK effectively reduced apoptosis by preventing the activation of caspase-3. science.govmedchemexpress.commedchemexpress.com This highlights the critical role of Cathepsin L in the apoptotic cascade. science.gov
Table 2: Role of Cathepsin L and B in Apoptosis
| Apoptotic Stimulus | Cell Type | Inhibitor Used | Effect of Inhibition | Key Finding |
|---|---|---|---|---|
| Azadirachtin | Sf9 cells | Z-FF-FMK | Hindered apoptosis and inactivated caspase-3 activity. science.gov | Cathepsin L acts upstream of caspase-3 in this apoptotic pathway. science.gov |
| Palmitate | HUVECs | Z-FF-FMK | Reduced early apoptosis by almost 50%. spandidos-publications.comnih.gov | Cathepsin L is a key mediator in palmitate-induced early apoptosis. spandidos-publications.comnih.gov |
| S100A8/A9 | MCF-7 cells | Z-FF-FMK | Significantly inhibited S100A8/A9-induced cell death. nih.gov | Lysosomal involvement, particularly Cathepsin L, is crucial for this cell death pathway. nih.gov |
| Brevinin-2R | L929 and MCF-7 cells | z-FF-fmk | Partially inhibited Brevinin-2R-induced cell death. diva-portal.org | Cathepsin L is involved in Brevinin-2R-triggered death. diva-portal.org |
| Curcumin | - | Z-FF-fmk | Abolished cathepsin activity and inhibited caspase-8 activity. nih.govresearchgate.net | Cathepsin L is involved in curcumin-induced apoptosis upstream of caspase-8. nih.govresearchgate.net |
Cross-regulation with Caspase Activation Pathways
The fluorescein (B123965) isothiocyanate (FITC) labeled peptide fluoromethyl ketone, this compound, serves as a valuable tool in dissecting the intricate crosstalk between cathepsins and caspases, two distinct families of proteases pivotal in apoptosis (programmed cell death). While Z-FF-FMK, the unlabeled counterpart of this compound, is a selective inhibitor of cathepsin L, its fluorescent modification allows for the tracking and visualization of its interactions within cellular systems. medchemexpress.com
Caspases are central to the apoptotic process and are categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3). rndsystems.comresearchgate.net Research has shown that the inhibition of cathepsins can influence caspase activation. For instance, Z-FF-FMK has been demonstrated to prevent apoptotic changes induced by β-amyloid, including the activation of caspase-3. medchemexpress.com This suggests a hierarchical or parallel relationship where cathepsin L activity may be upstream of or required for the activation of certain caspase-mediated apoptotic pathways.
In some cellular contexts, cathepsins released from the lysosome into the cytosol can directly or indirectly trigger the activation of caspases, initiating the apoptotic cascade. Conversely, caspases can also cleave and activate certain cathepsins, creating a feedback loop that amplifies the death signal. The use of specific inhibitors like this compound, in conjunction with caspase-specific inhibitors (e.g., Z-VAD-FMK, a pan-caspase inhibitor, or Z-IETD-FMK, a caspase-8 inhibitor), allows researchers to untangle these complex interactions. rndsystems.complos.orgresearchgate.net
Studies have utilized various FITC-conjugated caspase inhibitors, such as FITC-DEVD-FMK for caspase-3, FITC-IETD-FMK for caspase-8, and FITC-LEHD-FMK for caspase-9, to quantify the activity of specific caspases during apoptosis. spandidos-publications.comscispace.com By co-treating cells with this compound and these caspase-specific probes, researchers can investigate how the inhibition of cathepsin L specifically impacts the activation of different caspases. For example, in curcumin-treated Huh-7 cells, the cathepsin L inhibitor Z-FF-FMK was shown to inhibit caspase-8 activity, highlighting a direct link between cathepsin L and the extrinsic apoptosis pathway. nih.gov
The interplay between these protease families is not always unidirectional. In some models, inhibition of caspases can lead to unexpected effects on other cell death pathways. For instance, the pan-caspase inhibitor Z-VAD-FMK has been shown to have varying effects on cell fate depending on the cellular context, sometimes promoting alternative death pathways like necroptosis. researchgate.net This underscores the importance of using specific inhibitors like this compound to delineate the precise role of cathepsin L in the broader landscape of regulated cell death.
Influence on Cellular Proliferation, Differentiation, and Senescence
The role of cathepsins, and by extension their inhibitors like this compound, extends beyond apoptosis to fundamental cellular processes such as proliferation, differentiation, and senescence.
Cellular Proliferation: Cathepsin L has been implicated in the regulation of cell proliferation. Studies have shown that inhibiting cathepsin L can lead to a decrease in cell proliferation in various cell types. For example, while the cathepsin L inhibitor Z-FF-FMK did not significantly alter the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) on its own, it was used to investigate cathepsin-dependent pathways in the context of other stimuli. spandidos-publications.com In contrast, other research has demonstrated that inhibitors of cathepsins can reduce cell proliferation. nih.govmdpi.com The use of this compound allows for the visualization and quantification of cathepsin L activity in relation to the cell cycle, providing insights into its role in cell division.
Cellular Differentiation: Cellular differentiation is a complex process involving significant changes in gene expression and protein activity. Cathepsins can play a role in this process through the remodeling of the extracellular matrix and the processing of signaling molecules. For instance, caspases, which are functionally linked to cathepsins, have been shown to have non-apoptotic roles in cell differentiation. mdpi.com Inhibition of caspase-8 in young satellite cells unexpectedly led to an increase in cell death markers and a reduction in S-phase cells, suggesting a role in mediating differentiation rather than apoptosis. nih.gov By using this compound, researchers can track the activity and localization of cathepsin L during differentiation, helping to elucidate its specific contributions to this process.
Cellular Senescence: Cellular senescence is a state of irreversible growth arrest that has been linked to aging and age-related diseases. Lysosomal dysfunction is a hallmark of senescent cells, and the activity of lysosomal enzymes like cathepsins can be altered. physiology.org Senescent cells often exhibit increased senescence-associated β-galactosidase activity, a marker of this state. physiology.orgfrontiersin.org Studies have explored the link between DNA damage responses, cell cycle arrest, and the induction of senescence. frontiersin.org While direct studies using this compound to investigate senescence are not prevalent, the known involvement of cathepsins in lysosomal function and protein turnover suggests a potential role. Inhibitors of related proteases have been used to dissect the pathways leading to senescence. frontiersin.org
The table below summarizes findings from studies investigating the effects of cathepsin and caspase inhibitors on these cellular processes.
| Cellular Process | Cell Line/Model | Inhibitor | Observed Effect | Reference |
| Proliferation | HUVEC | Z-FF-FMK | No significant alteration of growth rate. spandidos-publications.com | spandidos-publications.com |
| Prostate Cancer Cells | EM011 (induces apoptosis) | Inhibition of cellular proliferation. nih.gov | nih.gov | |
| Colon Cancer Cells | Anthraquinone compounds | Anti-proliferative activities. mdpi.com | mdpi.com | |
| Differentiation | Young Satellite Cells | z-IE(OMe)TD(OMe)-fmk (Caspase-8 inhibitor) | Reduced S-phase cells, suggesting a role in differentiation. nih.gov | nih.gov |
| Senescence | A549 NSCLC Cells | STK899704 | Induction of cellular senescence through DNA damage responses and cell cycle arrest. frontiersin.org | frontiersin.org |
| Human Fibroblasts | Deficiency in ERCC1 | Triggers a link between senescence and apoptosis. rndsystems.com | rndsystems.com |
Involvement in Cellular Motility and Invasive Phenotypes
Cathepsin L is well-recognized for its role in the degradation of extracellular matrix (ECM) components, a critical step in cellular motility and invasion. This function is particularly relevant in physiological processes like angiogenesis and pathological conditions such as cancer metastasis.
Cellular Motility and Invasion: The invasive capacity of cells is largely dependent on their ability to remodel the surrounding ECM. Cathepsin L, as a potent elastase and collagenase, can break down key ECM proteins, creating pathways for cell migration. ubc.ca Studies have demonstrated that inhibition of cathepsin L can significantly reduce cell invasion. For example, in endothelial cells, the cathepsin L inhibitor Z-FF-FMK was shown to inhibit invasion. unt.edu Similarly, palmitate, a free fatty acid, was found to inhibit endothelial cell invasion in a dose-dependent manner, and this effect was further enhanced by cathepsin inhibitors. spandidos-publications.com
The use of this compound in this context allows for the direct visualization of active cathepsin L at sites of cell-matrix interaction, such as invadopodia and podosomes, which are specialized structures for ECM degradation. By tracking the fluorescent signal, researchers can gain spatial and temporal information about cathepsin L activity during cell migration and invasion.
Research has employed various assays to quantify cellular motility and invasion, including Transwell assays and wound healing assays. dtic.milresearchgate.net In these experiments, treatment with cathepsin L inhibitors has consistently led to a reduction in the number of migrating or invading cells.
The table below presents findings from studies investigating the role of cathepsin L in cellular motility and invasion.
| Research Area | Cell Type/Model | Key Findings | Reference |
| Endothelial Cell Invasion | Endothelial Progenitor Cells (EPCs) | The cathepsin L inhibitor Z-FF-FMK significantly inhibited EPC invasion. unt.edu | unt.edu |
| Palmitate-Induced Inhibition of Invasion | Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitate reduced endothelial cell invasion, and cathepsin S and L inhibitors further significantly reduced cell migration. spandidos-publications.com | spandidos-publications.com |
| Prostate Cancer Cell Motility | LNCaP Prostate Cancer Cells | Silencing of a protein phosphatase led to increased cell motility and invasion. dtic.mil | dtic.mil |
| Pancreatic Cancer Cell Invasion | Pancreatic Cancer Cells | A novel tubulin inhibitor, VERU-111, inhibited cell migration and invasion. researchgate.net | researchgate.net |
Functional Characterization of Protease Inhibitors
This compound and its unlabeled analog, Z-FF-FMK, are part of a broader class of protease inhibitors known as peptide fluoromethyl ketones (FMKs). These inhibitors are designed to specifically target and irreversibly bind to the active site of certain proteases. The functional characterization of these inhibitors is crucial for their effective use as research tools.
The core structure of these inhibitors typically consists of a peptide sequence that mimics the natural substrate of the target protease, and a reactive FMK group. The peptide sequence provides specificity, guiding the inhibitor to the correct enzyme. For Z-FF-FMK, the dipeptide sequence Phe-Phe targets it to cathepsin L. medchemexpress.com The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability, allowing the inhibitor to reach its intracellular target. rndsystems.com
The fluoromethyl ketone (FMK) moiety is the key to the irreversible inhibition. It forms a covalent bond with the active site cysteine residue of the target protease, leading to its inactivation. rndsystems.comthermofisher.com This irreversible binding makes FMK-based inhibitors potent tools for studying the long-term effects of protease inhibition.
The characterization of these inhibitors often involves determining their specificity and potency. Specificity is assessed by testing the inhibitor against a panel of different proteases to ensure it primarily targets the intended enzyme. Potency is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. medchemexpress.com For instance, Z-FF-FMK is described as a selective cathepsin L inhibitor. medchemexpress.com
The addition of a fluorescein isothiocyanate (FITC) group to create this compound allows for the direct visualization of the inhibitor's binding to its target. This is particularly useful for applications such as fluorescence microscopy and flow cytometry, enabling researchers to identify which cells in a mixed population have active cathepsin L and to observe the subcellular localization of the enzyme.
Screening for Novel Modulators of Cathepsin Activity
This compound and similar fluorescently labeled protease substrates or inhibitors are valuable reagents in high-throughput screening (HTS) assays designed to identify novel modulators of cathepsin activity. These modulators can be either inhibitors or activators of the target enzyme.
In a typical inhibitor screening assay, the activity of a cathepsin enzyme is measured by its ability to cleave a synthetic, fluorogenic substrate. abcam.co.jp This cleavage releases a fluorescent molecule, resulting in a measurable signal. The assay is performed in the presence of a library of test compounds. If a compound is an inhibitor, it will block the cathepsin's activity, leading to a decrease or complete loss of the fluorescent signal. abcam.co.jp
A known cathepsin inhibitor, such as Z-FF-FMK, is often used as a positive control in these screens to validate the assay's performance. abcam.co.jp The simplicity, sensitivity, and rapid nature of these fluorometric assays make them well-suited for HTS campaigns.
Conversely, similar assay formats can be adapted to screen for activators of cathepsin activity. In this case, an increase in the fluorescent signal in the presence of a test compound would indicate that the compound enhances the enzyme's activity.
The data generated from these screens can identify hit compounds that can then be further characterized and optimized to develop new research tools or potential therapeutic agents. The use of specific substrates and well-characterized enzymes is critical to the success of these screening efforts.
Methodological Frameworks for Utilizing Fitc Ff Fmk
Fluorescence Microscopy Techniques for Spatio-Temporal Analysis
Fluorescence microscopy provides powerful tools for visualizing the location and dynamics of protease activity in living or fixed cells. By leveraging the fluorescent properties of Fitc-FF-FMK, researchers can gain insights into the subcellular distribution and real-time kinetics of target cathepsins.
Confocal microscopy is employed to obtain high-resolution, three-dimensional images of cells labeled with this compound, allowing for the precise subcellular localization of active cathepsins. When live cells are incubated with this compound, the probe crosses the cell membrane and covalently binds to active forms of its target proteases, primarily cathepsin L and to a lesser extent, cathepsin B. The stable bond ensures that the FITC fluorescence is retained at the site of enzyme activity.
This technique has been instrumental in observing the accumulation of fluorescent signals in specific organelles. Studies using similar fluorescent ABPs show that the signal often appears as distinct, punctate structures within the cytoplasm. rsc.orgrsc.org This pattern is characteristic of lysosomal and endosomal compartments, which are the primary sites of cathepsin activity. researchgate.net By co-localizing the this compound signal with other organelle-specific fluorescent markers (e.g., LysoTracker™ for lysosomes), researchers can definitively confirm the compartmentalization of active cathepsins. researchgate.net This high-resolution spatial mapping is crucial for understanding the role of these proteases in processes like autophagy, antigen presentation, and prohormone processing. rsc.orgresearchgate.net
Time-lapse fluorescence microscopy allows for the study of protease activity as a dynamic process. By capturing sequential confocal images of live cells treated with this compound over a defined period, it is possible to monitor changes in the localization and intensity of the fluorescent signal in real-time. nih.govnih.gov This approach provides kinetic data on enzyme activation in response to various cellular stimuli or pathological conditions.
For instance, researchers can track the movement of protease-containing vesicles, their fusion with other organelles, or the release of active enzymes into different cellular compartments. elifesciences.orgfau.edu This method is particularly valuable for studying processes like cell migration and invasion, where proteases are dynamically regulated at the leading edge of the cell. nih.gov The resulting image sequences can be analyzed to quantify the rate of signal change, providing a kinetic profile of protease activity within a single cell or a small group of cells. nih.gov
Confocal Microscopy for High-Resolution Intracellular Imaging
Flow Cytometry for Quantitative Assessment of Protease Activity in Cell Populations
Flow cytometry offers a high-throughput method for quantifying protease activity at the single-cell level within large, heterogeneous populations. The use of this compound enables the rapid analysis of thousands of cells, providing statistically robust data on the distribution of cathepsin activity.
The fundamental application of this compound in flow cytometry is the detection and enumeration of cells exhibiting cathepsin activity. frontiersin.orgnih.gov After incubation with the probe, cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each individual cell as it passes through a laser beam. The FITC fluorophore is excited (typically at 488 nm), and its emission is detected (around 520 nm).
A gating strategy is established using unstained or negative control cells to define the background fluorescence level. researchgate.net Cells that have taken up this compound and possess active target cathepsins will exhibit a fluorescent signal above this background, allowing them to be identified and quantified as "cathepsin-positive". The mean fluorescence intensity (MFI) of the positive population can also be measured, providing a relative quantification of the average enzyme activity per cell. This method is highly effective for comparing protease activity across different cell types or under various experimental conditions. frontiersin.orgacs.org
Table 4.1: Representative Data for Quantification of Cathepsin-Positive Cells by Flow Cytometry
| Cell Line | Treatment | Percentage of FITC-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| MDA-MB-231 | Control | 15.2 ± 2.1 | 1,240 ± 150 |
| MDA-MB-231 | Stimulant X (induces protease expression) | 68.5 ± 5.4 | 5,860 ± 430 |
| MCF-7 | Control | 5.8 ± 1.3 | 450 ± 90 |
| MCF-7 | Stimulant X | 12.1 ± 1.9 | 980 ± 120 |
This table presents hypothetical data illustrating how this compound could be used to quantify differences in cathepsin activity between two breast cancer cell lines (MDA-MB-231 and MCF-7) with and without a stimulating agent. The data shows a significant increase in both the percentage of active cells and the per-cell activity level in the more invasive MDA-MB-231 cell line upon stimulation.
A key advantage of flow cytometry is its capacity for multiparametric analysis. springernature.com this compound can be used in combination with antibodies conjugated to other fluorophores to simultaneously measure cathepsin activity and the expression of other intracellular or cell surface proteins. This allows for the characterization of protease activity within specific, well-defined cell subpopulations. nih.govthermofisher.com
For example, researchers can combine this compound staining with fluorescent antibodies against cell surface markers (e.g., CD4, CD8, CD11b) to identify which immune cell subsets exhibit high cathepsin activity. nih.gov Furthermore, it can be combined with markers for cellular processes like apoptosis (e.g., Annexin V) or cell cycle state (e.g., DNA dyes like Propidium Iodide). illinois.eduresearchgate.net This correlative analysis is powerful for dissecting complex biological pathways, such as determining if cathepsin activation precedes or follows the externalization of phosphatidylserine (B164497) during apoptosis.
Table 4.2: Example of a Multiparametric Flow Cytometry Panel
| Parameter (Target) | Fluorophore | Purpose |
| Cathepsin L/B Activity | FITC (via this compound) | To quantify active target proteases. |
| Apoptosis Marker (Annexin V) | PE (Phycoerythrin) | To identify early apoptotic cells. |
| Macrophage Marker (CD11b) | APC (Allophycocyanin) | To gate on a specific immune cell subpopulation. |
| Viability Dye (e.g., DAPI) | DAPI | To exclude non-viable cells from the analysis. |
This table outlines a typical experimental setup for a multiparametric flow cytometry experiment. Such a panel would allow a researcher to specifically measure cathepsin activity in viable macrophages and determine how this activity correlates with the onset of apoptosis.
Detection and Quantification of Active Cathepsin-Positive Cells
Spectrofluorometric Approaches for Bulk Activity Measurements
While microscopy and flow cytometry analyze individual cells, spectrofluorometry provides a method for measuring the average protease activity in a bulk sample, such as a cell lysate or a purified enzyme preparation. creative-enzymes.commdpi.com This technique is often used for biochemical characterization and high-throughput screening assays.
In a typical assay, a fluorogenic substrate that is structurally similar to the inhibitor's peptide sequence but is cleaved by the enzyme is used. For instance, a substrate like Z-Phe-Arg-AMC is non-fluorescent until it is cleaved by cathepsins, releasing the highly fluorescent aminomethylcoumarin (AMC) group. The rate of increase in fluorescence over time, measured in a fluorometer or a microplate reader, is directly proportional to the total enzyme activity in the sample. raybiotech.comthermofisher.com
This compound itself is not typically used to measure the rate of activity in this format, as its fluorescence does not change upon binding. Instead, it serves as a critical control or competitor in these assays. By pre-incubating the enzyme sample with this compound, researchers can specifically inhibit the target cathepsins. The subsequent reduction in the cleavage of the fluorogenic substrate confirms that the measured activity was indeed due to the target proteases. This approach is essential for validating the specificity of the activity measured in complex biological samples. mdpi.com
Table 4.3: Spectrofluorometric Analysis of Protease Inhibition
| Sample Condition | Protease Source | Inhibitor | Rate of Substrate Cleavage (RFU/min) | % Inhibition |
| 1 | Cell Lysate | None (Control) | 254.3 | 0% |
| 2 | Cell Lysate | This compound (10 µM) | 45.7 | 82.0% |
| 3 | Purified Cathepsin L | None (Control) | 890.1 | 0% |
| 4 | Purified Cathepsin L | This compound (10 µM) | 21.3 | 97.6% |
This table shows representative data from a spectrofluorometric assay. The rate of cleavage of a fluorogenic substrate by a cell lysate or a purified enzyme is measured in Relative Fluorescence Units (RFU) per minute. The addition of this compound significantly reduces the rate of cleavage, demonstrating its inhibitory effect and confirming that the majority of the activity in the control sample was from its target cathepsins.
Application in Defined In Vitro and Ex Vivo Experimental Models
The fluorescent probe this compound serves as a valuable tool for investigating the activity of specific cysteine proteases within cellular and tissue contexts. Its design, which combines the fluorescein (B123965) isothiocyanate (FITC) fluorophore with the selective cathepsin B and L inhibitor peptide FF-FMK (Phe-Phe-fluoromethylketone), allows for the visualization and localization of these active enzymes.
While direct studies detailing the use of this compound are specific, its application can be understood from the extensive research conducted with its unlabeled analogue, Z-FF-FMK. This analogue is widely used to probe the function of cathepsins B and L in various mammalian cell lines and ex vivo models. This compound is designed to covalently bind to the active site of these proteases, thereby enabling their detection via fluorescence microscopy or flow cytometry.
In neurobiology, Z-FF-FMK has been instrumental in elucidating the role of cathepsin L in pathological processes. For example, in cultured primary rat cortical neurons, Z-FF-FMK was shown to prevent apoptotic changes, including caspase-3 activation and DNA fragmentation, that are induced by amyloid-β peptide. caymanchem.comnih.gov This suggests that this compound could be used to visually track the activation of cathepsin L in cellular models of Alzheimer's disease. Further studies have demonstrated that Z-FF-FMK provides neuroprotection in models of excitotoxicity, such as in rat striatal neurons treated with quinolinic acid, by inhibiting the activation of NF-κB. caymanchem.complos.org
The utility of FF-FMK based probes extends to ex vivo tissue analysis. In newborn mouse brain slices, fluorescent caspase inhibitors like FITC-VAD-FMK have been used to map regions of apoptosis following excitotoxic injury. frontiersin.org Similarly, this compound could be applied to tissue sections to investigate the localization of active cathepsins during brain injury or neurodegeneration. In non-neuronal ex vivo models, Z-FF-FMK has been shown to reduce both retinal and choroidal neovascularization, highlighting a role for cathepsin L in angiogenesis. nih.gov
| Analogue | Model System | Finding | Potential this compound Application | Reference |
|---|---|---|---|---|
| Z-FF-FMK | Primary Rat Cortical Neurons | Prevents amyloid-β-induced apoptosis and caspase-3 activation. | Visualize active cathepsin L in cellular models of Alzheimer's disease. | caymanchem.comnih.gov |
| Z-FF-FMK | Rat Striatal Neurons | Inhibits quinolinic acid-induced NF-κB activation and excitotoxicity. | Image cathepsin L activity during excitotoxic neuronal injury. | caymanchem.complos.org |
| Z-FF-FMK | Mouse Model of Retinal Neovascularization | Reduces retinal and choroidal neovascularization in ex vivo analysis. | Localize active cathepsin L in tissues to study its role in angiogenesis. | nih.gov |
The adaptation of this compound for use in non-mammalian systems requires careful consideration of its target specificity. The FF-FMK peptide sequence is designed to inhibit mammalian cathepsins B and L. medchemexpress.com In contrast, organisms like fungi possess different types of proteases, such as metacaspases, which are involved in programmed cell death. mdpi.comnih.gov
Metacaspases are structurally and functionally distinct from mammalian caspases and cathepsins. For studying fungal apoptosis, the most commonly used fluorescent probe is FITC-VAD-FMK, a pan-caspase inhibitor. mdpi.comnih.govcdnsciencepub.comnih.gov This probe has been successfully used to detect metacaspase activation in various fungal species, including Aspergillus fumigatus, Saccharomyces cerevisiae, Candida albicans, and Sporothrix globosa. nih.govcdnsciencepub.comnih.govnih.gov
However, the use of FITC-VAD-FMK in fungi is not without debate, as some studies report that it can nonspecifically stain dead yeast cells, leading to potential artifacts. mdpi.comnih.govoup.com This underscores the need for careful controls. Given that this compound targets cathepsins, its utility in studying fungal metacaspases is expected to be limited unless a specific cross-reactivity is demonstrated. The distinct substrate specificities mean that a probe designed for mammalian cathepsins is unlikely to be an effective tool for fungal metacaspases.
Interactions with Broader Molecular Networks and Cellular Signaling
Crosstalk with Apoptotic Signal Transduction Pathways
FITC-FF-FMK, by inhibiting Cathepsin L, can modulate the intricate network of apoptotic signaling. Lysosomal proteases, including Cathepsin L, are increasingly recognized as participants in programmed cell death. acs.org Under certain stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol. Once in the cytosol, these proteases can initiate or amplify apoptotic cascades through several mechanisms. Research has shown that Cathepsin L can contribute to the activation of effector caspases, which are central executioners of apoptosis. science.gov
The inhibitory component of this compound, Z-FF-FMK, has been demonstrated to prevent apoptotic changes in various cell models. For instance, it can block β-amyloid-induced apoptosis by preventing the activation of caspase-3 and subsequent DNA fragmentation. medchemexpress.commedchemexpress.com Similarly, in insect cells, Z-FF-FMK was found to hinder apoptosis and inactivate caspase-3. science.gov Studies on human cancer cells have revealed that inhibiting cathepsin activity with Z-FF-FMK can suppress caspase-8 activation, a key initiator caspase in the extrinsic apoptotic pathway. nih.govresearchgate.net In human umbilical vein endothelial cells (HUVECs), the Cathepsin L inhibitor Z-FF-FMK was effective in reducing early apoptosis induced by palmitate. nih.govspandidos-publications.com This suggests that Cathepsin L may act upstream of caspase activation in certain apoptotic pathways. The FITC tag on the FF-FMK inhibitor enables researchers to fluorescently label the cells in which Cathepsin L activity is inhibited, allowing for a direct correlation between the inhibition of the enzyme and the apoptotic status of the cell, often assessed concurrently with markers like Annexin V-FITC. acs.orgspandidos-publications.comnih.gov
Connections to Autophagic Machinery and Lysosome-Mediated Processes
The function of this compound is intrinsically linked to lysosomal processes, as its target, Cathepsin L, is a primary lysosomal enzyme. nih.gov Lysosomes are the terminal degradative compartment of the autophagy pathway, a fundamental cellular recycling process. csic.es The crosstalk between autophagy and apoptosis is a critical determinant of cell fate, and lysosomal stability is central to this interplay. nih.gov
Inhibition of Cathepsin L by FF-FMK has been shown to impact autophagic and lysosome-mediated cell death pathways. In studies where cell death is induced by the S100A8/A9 protein complex, which involves both apoptosis and autophagy, the Cathepsin L inhibitor Z-FF-FMK significantly reduced cell death, implicating Cathepsin L in the process. nih.gov Furthermore, lysosomal membrane permeabilization (LMP) is a critical event that can trigger cell death. Research on retinal pigment epithelial cells showed that high glucose conditions increased Cathepsin L levels and induced LMP; this effect was counteracted by the Cathepsin L inhibitor Z-FF-FMK. tandfonline.com This highlights the role of Cathepsin L in maintaining lysosomal integrity. In studies on curcumin-induced cell death, which involves lysosomal destabilization, Z-FF-FMK was used as a tool to demonstrate the involvement of cathepsins. nih.govresearchgate.net The use of an FITC-labeled inhibitor like this compound would allow for direct visualization of the inhibitor's interaction with cellular compartments, potentially confirming its localization to lysosomes and autolysosomes during these dynamic processes.
Impact on Inflammatory Responses and Immune Cell Function
Cathepsin L, the target of this compound, plays a significant role in modulating inflammatory responses and the function of various immune cells. Cathepsins are involved in antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, a critical step in initiating adaptive immune responses. ubc.ca By inhibiting Cathepsin L, this compound can influence these pathways.
Research has explored the role of cathepsin inhibitors in inflammation. In studies of human dendritic cells, Z-FF-FMK was part of a screening panel to investigate its effect on the production of the pro-inflammatory cytokine TNF, although inhibitors of Cathepsin B showed a more pronounced effect in that specific model. frontiersin.org Other studies have shown that inhibitors of related cathepsins can significantly impact inflammation; for example, Cathepsin B inhibitors can suppress the production of cytokines in macrophages stimulated by lipopolysaccharide (LPS). caymanchem.complos.org The pan-caspase inhibitor Z-VAD-FMK, which shares the FMK reactive group, has been shown to inhibit pyroptosis, a highly inflammatory form of programmed cell death, in macrophages. frontiersin.org It is also noteworthy that the FITC molecule itself can be immunogenic and has been used experimentally to induce contact hypersensitivity immune responses in animal models. nih.gov This implies that the FITC component of this compound could potentially modulate immune reactions, a factor to consider when interpreting results from immunological studies.
Role in Extracellular Matrix Remodeling and Tissue Homeostasis
The degradation and remodeling of the extracellular matrix (ECM) are fundamental for tissue homeostasis, development, and repair, as well as in pathological conditions like fibrosis and cancer. nih.gov Cysteine cathepsins, including Cathepsin L, are potent proteases capable of degrading major components of the ECM, such as collagen and elastin. ubc.ca
The inhibition of Cathepsin L by FF-FMK can therefore significantly impact ECM dynamics. Cathepsin L is known to be involved in tissue remodeling, and its dysregulation is associated with various diseases. nih.govresearchgate.net For instance, in the context of atherosclerosis, cathepsins are highly expressed in macrophages within arterial plaques and are believed to contribute to the proteolytic remodeling of the vessel wall. ubc.ca The importance of Cathepsin L in tissue repair is underscored by findings that mice deficient in this enzyme exhibit impaired wound healing and neovascularization. spandidos-publications.com In a specific study, the Cathepsin L inhibitor Z-FF-FMK was shown to attenuate angiotensin II-induced arterial remodeling. researchgate.net However, the role of cathepsins can be highly specific to the cell type and process. For example, one study on neuronal cells found that a Cathepsin B inhibitor, but not the Cathepsin L inhibitor Z-FF-FMK, affected neurite outgrowth, a form of cellular remodeling. nih.gov By using this compound, researchers can visualize the cells that are actively internalizing the inhibitor, providing spatial information on where Cathepsin L activity is being modulated during complex processes of tissue remodeling.
Research Findings Summary
| Section | Key Finding | Model System | Inhibitor Used / Compound of Interest | Reference(s) |
| 5.1. Apoptosis | Inhibition of Cathepsin L reduces palmitate-induced early apoptosis. | Human Umbilical Vein Endothelial Cells (HUVECs) | Z-FF-FMK | nih.govspandidos-publications.com |
| 5.1. Apoptosis | Inhibition of cathepsin activity with Z-FF-fmk suppresses caspase-8 activity. | Human hepatocellular carcinoma cells (Huh-7) | Z-FF-fmk | nih.govresearchgate.net |
| 5.1. Apoptosis | Z-FF-FMK prevents β-amyloid-induced apoptotic changes, including caspase-3 activation. | N/A | Z-FF-FMK | medchemexpress.commedchemexpress.com |
| 5.2. Autophagy | Cathepsin L inhibition with Z-FF-FMK significantly inhibits S100A8/A9-induced cell death, which involves autophagy. | Human breast cancer cells (MCF-7) | Z-FF-FMK | nih.gov |
| 5.2. Autophagy | Z-FF-FMK inhibits high glucose-induced lysosomal membrane permeabilization (LMP). | Retinal Pigment Epithelial (RPE) cells | Z-FF-FMK | tandfonline.com |
| 5.3. Inflammation | Z-FF-FMK was screened for its effect on QS-21-induced TNF production in dendritic cells. | Human monocyte-derived dendritic cells (moDCs) | Z-FF-FMK | frontiersin.org |
| 5.3. Inflammation | The FITC molecule induces a contact hypersensitivity immune response. | Mice | Fluorescein (B123965) isothiocyanate (FITC) | nih.gov |
| 5.4. ECM Remodeling | Inhibition of Cathepsin L with Z-FF-FMK did not affect neurite outgrowth. | N2a cells and primary cortical neurons | Z-FF-FMK | nih.gov |
| 5.4. ECM Remodeling | Cathepsin L-deficient mice show impaired wound healing and neovascularization. | Mice | Cathepsin L | spandidos-publications.com |
| 5.4. ECM Remodeling | Z-FF-FMK attenuated angiotensin II-induced arterial remodeling. | N/A | Z-FF-FMK | researchgate.net |
Challenges and Future Directions in Fitc Ff Fmk Research
Enhancing Probe Specificity and Selectivity within Complex Proteolytic Environments
A significant challenge in the use of FITC-FF-FMK lies in its specificity within intricate biological systems. While it targets certain cathepsins, the close substrate specificity among related proteases can lead to off-target labeling, complicating the interpretation of results. frontiersin.org The cellular environment is a dynamic milieu of numerous active proteases, and ensuring that a probe exclusively binds to its intended target is paramount for accurate functional analysis. nih.gov
One of the primary hurdles is the inherent similarity in the active sites of protease family members. frontiersin.org This makes designing probes with absolute specificity a difficult task. Pan-selective probes, which label a subset of enzymes, can produce stronger signals, but discerning the activity of a single enzyme within that group requires additional biochemical methods like gel-based analysis. frontiersin.org
Future research is focused on developing probes with higher selectivity. This can be achieved by incorporating unnatural amino acids into the peptide recognition sequence, a strategy that has shown promise in refining the selectivity of ABPs. portlandpress.com Another approach involves the use of hybrid combinatorial substrate libraries (HyCoSuL) to identify unique peptide sequences that are more selectively cleaved by a specific protease. frontiersin.org
Developing Advanced Imaging and Detection Methodologies for Higher Sensitivity and Resolution
The detection of this compound is often performed using techniques like fluorescence microscopy and flow cytometry. sigmaaldrich.compromega.comtdblabs.se While these methods are powerful, there is a continuous drive to develop advanced imaging and detection methodologies that offer greater sensitivity and higher resolution. This is particularly crucial for visualizing protease activity at the subcellular level and in real-time within living organisms.
Recent advancements in imaging technologies are being explored to enhance the detection of fluorescent probes like this compound. Techniques such as laser scanning confocal microscopy provide improved localization information by imaging thin sections of a sample. tandfonline.com Furthermore, the development of quenched fluorescent activity-based probes (qABPs) represents a significant step forward. rsc.org These probes are designed to be non-fluorescent until they covalently bind to their target enzyme, thereby minimizing background noise and increasing the signal-to-noise ratio. rsc.org This "turn-on" mechanism allows for no-wash bioimaging with high resolution. rsc.org
Future directions in this area include the integration of advanced microscopy techniques like two-photon microscopy and super-resolution microscopy (nanoscopy) with the use of this compound and next-generation probes. researchgate.net These technologies can provide unprecedented detail of protease activity within specific cellular compartments. Additionally, the development of probes with emission spectra in the near-infrared (NIR) range is of great interest for in vivo imaging, as it allows for deeper tissue penetration and reduced autofluorescence. rsc.org
Integration with Multi-Omics Approaches for Systems-Level Understanding
To gain a comprehensive understanding of the roles of proteases in complex biological processes, it is essential to move beyond the study of individual enzymes and embrace a systems-level perspective. The integration of data from this compound-based activity profiling with other "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling complex biological networks. nih.govnih.govresearchgate.net
Multi-omics approaches can reveal how changes in protease activity, as detected by this compound, correlate with alterations in gene expression, protein abundance, and metabolic pathways. nih.govnih.govresearchgate.net For instance, by combining chemoproteomics with phosphoproteomics, transcriptomics, and proteomics, researchers can identify the full spectrum of target proteins, signaling pathways, and downstream effectors regulated by a particular protease inhibitor. nih.govresearchgate.net This integrated analysis can provide a more holistic view of the functional consequences of protease activity. nih.gov
A key challenge in this area is the effective integration and interpretation of large, multi-modal datasets. The development of sophisticated bioinformatics tools and computational models is crucial for analyzing these complex datasets and generating meaningful biological insights. The future of this field lies in using these integrated approaches to build predictive models of disease progression and to identify novel therapeutic targets.
Exploration of Novel Biological Contexts for Cathepsin Activity Profiling
This compound has been widely used to study the role of cathepsins in well-established contexts such as cancer and immune responses. nih.govscience.gov However, the diverse functions of these proteases suggest their involvement in a much broader range of physiological and pathological processes. A significant future direction is the application of this compound and similar probes to explore novel biological contexts of cathepsin activity.
Recent research has begun to uncover the involvement of cathepsins in unexpected cellular processes. For example, evidence suggests that some cathepsins can be localized to the nucleus and may play a role in cell cycle regulation and the cleavage of nuclear factors. nih.gov Probes like this compound can be invaluable tools for investigating these non-canonical roles.
Future research will likely see the application of cathepsin activity profiling in a wider array of biological systems and disease models. This could include studies on neuroinflammation, metabolic disorders, and infectious diseases. nih.govsemanticscholar.org The use of this compound in these new contexts has the potential to reveal previously unknown functions of cathepsins and to identify their role as potential biomarkers or therapeutic targets in a broader spectrum of diseases.
Designing Next-Generation Fluorescent Activity-Based Probes for Protease Research
Building on the foundation laid by probes like this compound, a major focus of future research is the design and synthesis of next-generation fluorescent ABPs with improved properties. rsc.org The goal is to create probes that are more specific, sensitive, and versatile, enabling more sophisticated and informative studies of protease function. portlandpress.com
The design of these new probes often involves a modular approach, with three key components: a reactive "warhead" that covalently binds to the active site of the protease, a recognition element that provides specificity, and a reporter tag for detection. nih.govtum.de Innovations in each of these components are driving the development of improved probes. For example, new warheads are being developed to target different classes of proteases with greater selectivity. tum.de
A particularly exciting area of development is the creation of "smart" probes that can be activated by specific enzymatic activity. researchgate.net Quenched ABPs (qABPs), as mentioned earlier, are a prime example of this, where fluorescence is only unmasked upon binding to the target. rsc.org Another innovative design involves "AND-gate" probes that require cleavage by two different proteases to produce a fluorescent signal, thereby offering enhanced tumor selectivity. rsc.org The development of ratiometric probes, which exhibit a shift in their fluorescence wavelength upon target binding, also offers advantages for quantitative measurements by providing a built-in reference signal. rsc.org
Q & A
Q. What experimental protocols are recommended for detecting apoptosis using FITC-FF-FMK in vitro?
this compound is a fluorescent caspase inhibitor used to label apoptotic cells. A standard protocol involves incubating cells with this compound (typically 10–50 µM) for 30–60 minutes at 37°C under 5% CO₂. Post-incubation, cells are washed with PBS and analyzed via flow cytometry or fluorescence microscopy. Controls should include unstained cells, a caspase inhibitor-negative control, and a positive control (e.g., staurosporine-treated cells). Ensure proper compensation for spectral overlap in multi-fluorophore experiments .
Q. How can researchers validate the specificity of this compound in distinguishing apoptosis from necrosis?
Specificity validation requires dual staining with annexin V/propidium iodide (PI) or alternative markers (e.g., TUNEL assay). Apoptotic cells should show this compound positivity with annexin V+/PI− staining, while necrotic cells exhibit annexin V+/PI+ or TUNEL-negative results. Quantify colocalization rates using confocal microscopy or flow cytometry, and compare with caspase-3/7 activity assays to confirm caspase dependency .
Q. What are the critical variables affecting this compound signal intensity in live-cell imaging?
Signal intensity depends on caspase activity levels, incubation time, and cell permeability. Optimize variables by:
- Titrating this compound concentrations to avoid saturation.
- Adjusting incubation time (e.g., 30–90 minutes) based on cell type.
- Using membrane-permeabilizing agents (e.g., digitonin) for primary cells with low uptake. Include kinetic assays to track signal changes over time .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in 3D cell cultures be resolved?
Discrepancies in 3D models often arise from poor reagent penetration or heterogeneous caspase activation. Address this by:
- Pre-treating spheroids/organoids with collagenase to enhance permeability.
- Using z-stack imaging to capture apoptosis in deeper layers.
- Correlating results with caspase-3/7 luminescent assays for quantitative validation. Replicate experiments across multiple 3D models (e.g., Matrigel vs. hydrogels) to assess robustness .
Q. What statistical approaches are optimal for analyzing time-lapse this compound data in dynamic apoptosis studies?
Time-lapse data require longitudinal analysis methods such as:
- Cox proportional hazards models to assess apoptosis risk factors.
- Kaplan-Meier survival curves for comparing apoptosis rates between treatments.
- Mixed-effects models to account for inter-cell variability. Normalize fluorescence intensity to baseline and apply background subtraction algorithms to reduce noise .
Q. How can researchers differentiate off-target effects of this compound in primary neuronal cultures?
Off-target binding may occur in cells with high autophagic flux or lysosomal activity. Mitigate this by:
- Co-staining with lysotracker/LC3 antibodies to identify autophagosomes.
- Using caspase-specific inhibitors (e.g., Z-VAD-FMK) to confirm caspase dependency.
- Validating findings with orthogonal assays (e.g., Western blot for cleaved PARP). Include a negative control with pan-caspase inhibitors to establish baseline noise .
Methodological and Data Analysis Questions
Q. What steps ensure reproducibility of this compound-based assays across laboratories?
Reproducibility requires:
- Standardizing cell culture conditions (e.g., serum concentration, passage number).
- Documenting instrument settings (e.g., flow cytometry voltage, microscope exposure time).
- Sharing raw data and analysis scripts via repositories like Figshare or Zenodo. Cross-validate results with a second apoptosis marker (e.g., annexin V) in collaborative studies .
Q. How should researchers handle discrepancies between this compound data and transcriptomic profiles of apoptosis?
Transcriptomic data may reflect early apoptotic signaling, while this compound detects execution-phase caspases. Resolve discrepancies by:
- Aligning sampling timepoints with caspase activation kinetics.
- Integrating single-cell RNA-seq to identify subpopulations with caspase activity.
- Performing trajectory analysis (e.g., Monocle3) to map gene expression changes to apoptosis progression .
Ethical and Reporting Considerations
Q. What ethical guidelines apply to studies using this compound in animal models?
Follow institutional animal care protocols (IACUC) for humane endpoints. Report:
- Dosage adjustments based on animal weight/age.
- Methods for minimizing distress (e.g., anesthesia during imaging).
- Compliance with ARRIVE 2.0 guidelines for preclinical studies .
Q. How should negative or inconclusive this compound data be reported to avoid publication bias?
Transparency is critical. Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
